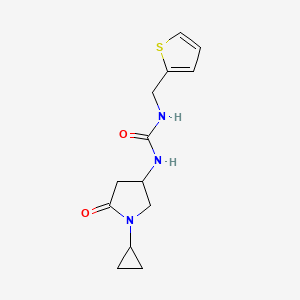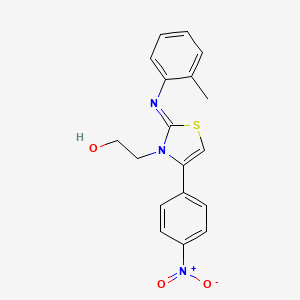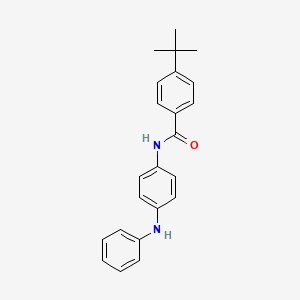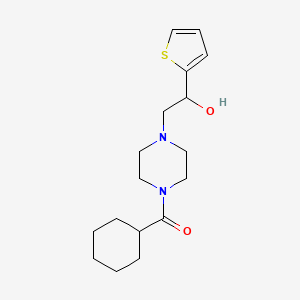![molecular formula C20H13BrN2S B2677340 (2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-26-0](/img/structure/B2677340.png)
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a chemical compound that has shown promising results in scientific research. This compound is also known as BPTN and has been studied for its potential use in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of BPTN involves the inhibition of various enzymes and proteins. In cancer cells, BPTN inhibits the activity of various enzymes involved in cell growth and division, leading to the induction of apoptosis. In bacteria and fungi, BPTN inhibits the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits the activity of enzymes involved in photosynthesis, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
BPTN has been shown to have various biochemical and physiological effects. In cancer cells, BPTN induces apoptosis and inhibits angiogenesis. In bacteria and fungi, BPTN inhibits cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits photosynthesis, leading to the inhibition of plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BPTN in lab experiments include its high potency, low toxicity, and broad-spectrum activity. However, the limitations of using BPTN in lab experiments include its high cost, limited availability, and potential environmental hazards.
Zukünftige Richtungen
There are several future directions for the study of BPTN. In medicine, further studies are needed to determine the efficacy of BPTN as an anticancer agent in vivo. In agriculture, further studies are needed to determine the potential use of BPTN as a herbicide and insecticide in field conditions. Additionally, further studies are needed to determine the potential environmental hazards of using BPTN in agriculture.
Synthesemethoden
The synthesis of BPTN involves the reaction between 3-bromobenzaldehyde, thiourea, and malononitrile in the presence of a base. The reaction proceeds through a multistep process, which results in the formation of BPTN. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BPTN has been extensively studied for its potential use in various fields, including medicine and agriculture. In medicine, BPTN has shown promising results as an anticancer agent. Studies have shown that BPTN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTN has also been shown to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
In agriculture, BPTN has been studied for its potential use as a herbicide. Studies have shown that BPTN inhibits the growth of weeds by inhibiting photosynthesis. BPTN has also been shown to have insecticidal properties and can be used as an insecticide.
Eigenschaften
IUPAC Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2S/c21-18-11-5-9-16(12-18)19-14-24-20(23-19)17(13-22)10-4-8-15-6-2-1-3-7-15/h1-12,14H/b8-4+,17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBGCNORUDJJT-KCTVJHQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)
![3-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677259.png)


![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)

![2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2677270.png)

![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)


